1-Amino-6-(trifluoromethyl)naphthalene: Structural Profiling, Synthetic Workflows, and Applications in Drug Discovery
1-Amino-6-(trifluoromethyl)naphthalene: Structural Profiling, Synthetic Workflows, and Applications in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The strategic incorporation of fluorine—specifically the trifluoromethyl (–CF3) group—into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 1-Amino-6-(trifluoromethyl)naphthalene (CAS No. 39499-10-0) [1] represents a highly versatile, bifunctional building block. It combines the structural rigidity and π -stacking capability of a naphthalene core with the profound stereoelectronic effects of a –CF3 group and the synthetic handle of a primary amine.
This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream applications of 1-Amino-6-(trifluoromethyl)naphthalene, designed specifically for researchers and drug development professionals.
Physicochemical and Structural Profiling
The addition of a –CF3 group at the 6-position of the naphthalene ring fundamentally alters the electronic landscape of the molecule. The –CF3 moiety is strongly electron-withdrawing via both inductive (–I) and hyperconjugative effects. Because the 1-position and 6-position are on opposite rings of the fused naphthalene system, the electron-withdrawing effect on the 1-amino group is attenuated compared to an ortho or para substitution, yet it remains significant enough to lower the pKa of the conjugate acid. This fine-tuning of basicity is critical for enhancing membrane permeability and oral bioavailability in drug design[2].
Furthermore, the highly lipophilic nature of the –CF3 group significantly increases the partition coefficient ( logP ) of the scaffold, driving partitioning into lipid bilayers and hydrophobic protein pockets.
Quantitative Data Summary
| Property | Value | Causality / Implication in Design |
| CAS Registry Number | 39499-10-0[3] | Unique identifier for procurement and database tracking. |
| Molecular Formula | C11H8F3N | Defines the exact atomic composition. |
| Molecular Weight | 211.18 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (–NH2) | Essential for anchoring to target proteins via hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 (N + 3F) | Fluorine acts as a weak H-bond acceptor; primarily engages in multipolar interactions. |
| Topological Polar Surface Area (TPSA) | ~26.0 Ų | Excellent for blood-brain barrier (BBB) penetration. |
Synthetic Methodologies & Mechanistic Workflows
Synthesizing 1-Amino-6-(trifluoromethyl)naphthalene requires regiocontrol. Direct electrophilic trifluoromethylation or nitration of pre-functionalized naphthalenes often yields inseparable regioisomers. Therefore, we rely on transition-metal-catalyzed cross-coupling strategies. Below are two field-proven, self-validating protocols.
Protocol A: Copper-Mediated Trifluoromethylation & Reduction
This approach utilizes the robust oxidative cross-coupling of a pre-installed halide, followed by the reduction of a nitro group. We utilize a copper-mediated process because direct nucleophilic aromatic substitution ( SNAr ) is impossible on the unactivated 6-position of the naphthalene ring[4].
Step 1: Trifluoromethylation of 6-bromo-1-nitronaphthalene
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Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 6-bromo-1-nitronaphthalene (1.0 equiv), CuI (1.2 equiv), KF (1.5 equiv), and 1,10-phenanthroline (0.2 equiv).
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Reaction: Add anhydrous DMF, followed by the slow addition of TMSCF3 (Ruppert-Prakash reagent, 1.5 equiv). Seal the flask and heat to 80 °C for 12 hours.
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Causality: KF is essential as an activator; it attacks the silicon atom of TMSCF3 to generate the reactive [CF3]− anion, which transmetalates with CuI to form the active "CuCF3" species. 1,10-phenanthroline stabilizes the Cu(I) intermediate, preventing premature aggregation and precipitation of copper black.
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Validation: Monitor via GC-MS. The disappearance of the starting material mass ( m/z 251/253) and the appearance of the product mass ( m/z 241) indicate completion.
Step 2: Reduction to the Amine
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Reaction: Dissolve the crude 1-nitro-6-(trifluoromethyl)naphthalene in a 4:1 mixture of EtOH/H2O. Add Iron powder (5.0 equiv) and NH4Cl (2.0 equiv). Reflux for 4 hours.
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Causality: We specifically choose Béchamp reduction conditions ( Fe/NH4Cl ) over Palladium-catalyzed hydrogenation ( Pd/C,H2 ). While the –CF3 group is generally stable, Pd-catalyzed conditions can occasionally lead to partial defluorination or hydrodefluorination in electron-rich aromatics. Iron provides a mild, chemoselective reduction of the nitro group.
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Workup: Filter hot through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and wash with brine. Purify via flash chromatography to yield the pure amine.
Protocol B: Buchwald-Hartwig Amination
For late-stage functionalization, starting from 1-bromo-6-(trifluoromethyl)naphthalene allows for the direct installation of the amine via Palladium catalysis[5].
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Catalyst Activation: In a glovebox, combine 1-bromo-6-(trifluoromethyl)naphthalene (1.0 equiv), Pd2(dba)3 (0.02 equiv), BINAP (0.04 equiv), and sodium tert-butoxide (1.4 equiv) in anhydrous toluene.
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Amination: Add benzophenone imine (1.2 equiv). Heat at 90 °C for 8 hours.
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Causality: Free ammonia gas is notoriously difficult to handle in cross-coupling as it forms stable, unreactive Werner complexes with Palladium, poisoning the catalyst. Benzophenone imine serves as a sterically hindered ammonia surrogate. The bidentate BINAP ligand enforces a cis-geometry on the Pd(II) intermediate, dramatically accelerating the reductive elimination step to form the C-N bond.
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Hydrolysis: Cool the reaction to room temperature. Add 1M HCl in THF and stir for 2 hours to hydrolyze the imine. Neutralize with saturated NaHCO3 , extract with DCM, and isolate the target primary amine.
Caption: Divergent Synthetic Pathways for 1-Amino-6-(trifluoromethyl)naphthalene.
Applications in Medicinal Chemistry & Drug Design
The integration of 1-Amino-6-(trifluoromethyl)naphthalene into a drug discovery pipeline is driven by specific Structure-Activity Relationship (SAR) logic. According to seminal research on[2], the carbon-fluorine bond provides unique stereoelectronic benefits that go beyond simple intuition.
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Metabolic Stability (CYP450 Shielding): The 6-position of the naphthalene ring is a classic metabolic soft spot, highly susceptible to oxidation by Cytochrome P450 enzymes (forming reactive epoxides or naphthols). The robust C-F bonds of the –CF3 group completely block oxidative metabolism at this site, extending the biological half-life of the compound.
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Lipophilic Efficiency (LipE): The –CF3 group increases the overall lipophilicity of the molecule. When attached to the rigid naphthalene core, it drives the molecule into deep, hydrophobic binding pockets of target kinases or GPCRs, displacing high-energy water molecules and increasing binding entropy.
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Vectorized Hydrogen Bonding: The 1-amino group serves as a synthetic handle to form amides, ureas, or sulfonamides. The electron-withdrawing nature of the distant –CF3 group subtly decreases the basicity of this amine, which can prevent hERG channel liability (a common toxicity issue with highly basic amines) while maintaining excellent H-bond donor capacity.
Caption: Structure-Activity Relationship (SAR) Logic of the Scaffold.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:
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1 H NMR (400 MHz, CDCl3 ): Look for a broad singlet around δ 4.20 ppm integrating to 2H (the −NH2 protons, exchangeable with D2O ). The naphthalene aromatic protons will appear as a complex multiplet between δ 6.80 and 8.20 ppm.
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19 F NMR (376 MHz, CDCl3 ): A sharp, definitive singlet at approximately δ -62.0 ppm is the hallmark of the aromatic −CF3 group.
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LC-MS (ESI+): The protonated molecular ion [M+H]+ must be observed at m/z 212.1.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
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Senecal, T. D., Parsons, A. T., & Buchwald, S. L. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry, 76(4), 1174–1176.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions (Buchwald-Hartwig Amination). Chemical Reviews, 116(19), 12564–12649.
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BLD Pharm. 1-Amino-6-(trifluoromethyl)naphthalene (CAS 39499-10-0) Product Data and Specifications.
Sources
- 1. N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine|BLD Pharm [bldpharm.com]
- 2. Fluorine in pharmaceuticals: looking beyond intuition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 39499-10-0|1-Amino-6-(trifluoromethyl)naphthalene|BLD Pharm [bldpharm.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
